ethyl (4-{[(4-chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, an acetamido group, and an ethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the acylation of the pyrazole ring with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Acetamidation: The resulting intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with other pyrazole derivatives, such as:
4-Chlorophenylpyrazole: Similar structure but lacks the acetamido and ethyl acetate groups.
Acetamidopyrazole: Contains the acetamido group but lacks the chlorophenyl and ethyl acetate groups.
Ethylpyrazole: Contains the ethyl group but lacks the chlorophenyl and acetamido groups.
The uniqueness of ETHYL 2-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H20ClN3O3 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(4-chlorophenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C17H20ClN3O3/c1-4-24-16(23)10-21-12(3)17(11(2)20-21)19-15(22)9-13-5-7-14(18)8-6-13/h5-8H,4,9-10H2,1-3H3,(H,19,22) |
InChI Key |
UUJUEYGZCHROAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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